5-(p-Tolyl)oxazol-2-amine 5-(p-Tolyl)oxazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16702923
InChI: InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12)
SMILES:
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol

5-(p-Tolyl)oxazol-2-amine

CAS No.:

Cat. No.: VC16702923

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

5-(p-Tolyl)oxazol-2-amine -

Specification

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name 5-(4-methylphenyl)-1,3-oxazol-2-amine
Standard InChI InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12)
Standard InChI Key JRHYJRMNHZTGPA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CN=C(O2)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

5-(p-Tolyl)oxazol-2-amine belongs to the oxazole family, a class of aromatic heterocycles containing one oxygen and one nitrogen atom within a five-membered ring. The IUPAC name for this compound is 5-(4-methylphenyl)-1,3-oxazol-2-amine, reflecting the p-tolyl substituent (4-methylphenyl group) at the 5-position and the amine group at the 2-position . The SMILES notation CC1=CC=C(C=C1)C2=CN=C(O2)N\text{CC1=CC=C(C=C1)C2=CN=C(O2)N} and InChIKey JRHYJRMNHZTGPA-UHFFFAOYSA-N provide unambiguous representations of its structure .

Crystallographic and Spectroscopic Data

X-ray crystallography and spectroscopic analyses confirm the planar geometry of the oxazole ring, with the p-tolyl group adopting a perpendicular orientation relative to the heterocycle. The compound exhibits distinct infrared (IR) absorption bands at 1753–1736 cm1^{-1} (oxazol-2-one carbonyl stretch) and 1694–1661 cm1^{-1} (methylene ketone stretch), characteristic of its functional groups . Nuclear magnetic resonance (NMR) spectra reveal aromatic proton resonances between 7.2–7.4 ppm and methyl group signals at 2.3 ppm.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}
Molecular Weight174.20 g/mol
CAS Number6826-28-4
Melting PointNot reported
Boiling PointNot reported
SolubilityResearch-grade purity

Synthesis Methodologies

Laboratory-Scale Approaches

Recent advances in one-pot multicomponent reactions have streamlined the synthesis of 5-(p-Tolyl)oxazol-2-amine. A notable method involves a coupling–isomerization–elimination (CIE) sequence starting from N-Boc-protected propargyl carbamates and aryl acid chlorides . This catalytic process proceeds via a Sonogashira coupling to form an ynone intermediate, followed by cyclization and elimination under acidic conditions (e.g., trifluoroacetic acid). The reaction achieves moderate to good yields (45–77%) and tolerates diverse functional groups, including ethoxycarbonyl and methylsulfanyl moieties .

An alternative strategy employs a Ni-catalyzed Suzuki–Miyaura coupling to assemble trisubstituted oxazoles. This method combines carboxylic acids, amino acids, and boronic acids in a one-pot sequence, utilizing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a dehydrative condensing agent . The inclusion of LiCl as an additive enhances reaction efficiency, yielding 5-(p-Tolyl)oxazol-2-amine derivatives in up to 73% yield .

Table 2: Optimization of Ni-Catalyzed Suzuki–Miyaura Coupling

EntryLigandAdditiveTime (h)Yield (%)
1dppfNone1821
2dpppNone1815
3PCy3_3None1810
4dppfLiCl (3 eq)373

Industrial Production

Industrial synthesis prioritizes scalability and purity, employing continuous flow reactors to enhance reaction kinetics and reduce byproduct formation. Post-synthesis purification involves sequential crystallization and column chromatography, achieving >95% purity as verified by high-performance liquid chromatography (HPLC).

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich oxazole ring undergoes electrophilic substitution at the 4-position, facilitated by the electron-donating p-tolyl group. Halogenation and nitration reactions yield derivatives amenable to further cross-coupling reactions, such as Buchwald–Hartwig amination .

Ring-Opening Reactions

Under basic conditions, the oxazole ring undergoes nucleophilic attack at the 2-position, leading to ring opening and formation of α-amino ketone intermediates. These intermediates serve as precursors for heterocyclic scaffolds like imidazoles and pyridines .

Applications in Drug Discovery and Materials Science

Lead Compound Optimization

The compound’s scaffold serves as a starting point for designing kinase inhibitors and antimicrobial agents. Structural modifications, such as introducing fluorinated substituents, enhance metabolic stability and blood-brain barrier permeability.

Coordination Chemistry

5-(p-Tolyl)oxazol-2-amine acts as a ligand in transition metal complexes, forming stable chelates with palladium and nickel. These complexes exhibit catalytic activity in cross-coupling reactions, including Suzuki–Miyaura and Heck couplings .

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